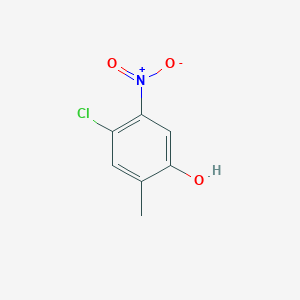

4-氯-2-甲基-5-硝基苯酚

描述

4-Chloro-2-methyl-5-nitrophenol is a chemical compound with the CAS Number: 19044-75-8 . It has a molecular weight of 187.58 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 4-Chloro-2-methyl-5-nitrophenol can be achieved through a process that involves the nitration of a 4-chloro-2-methylphenylsulphonate . This compound is first nitrated in the 5-position and then the resulting 4-chloro-2-methyl-5-nitrophenylsulphonate is converted into the compound of interest by acidic or alkaline elimination of the sulphonyl radical .

Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-2-methyl-5-nitrophenol . The InChI code for this compound is 1S/C7H6ClNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3 .

Chemical Reactions Analysis

The amine derived from the methyl ether of 4-Chloro-2-nitrophenol can undergo methoxylation of 2,5-dichloronitrobenzene followed by reduction . 2-amino-4-chlorophenol reacts with phosgene to give 5-chlorobenzoxolinone which nitrates to the 6-nitro compound; the latter undergoes alkaline hydrolysis to 2-amino-4-chloro-5-nitrophenol .

Physical And Chemical Properties Analysis

4-Chloro-2-methyl-5-nitrophenol is a powder at room temperature .

科学研究应用

生物降解和环境影响

- 污水处理中的厌氧降解:一项关于苯酚类化合物如4-氯-2-甲基-5-硝基苯酚在污水中的厌氧降解的研究表明,特定的厌氧条件可以有效降解这些化合物。该研究使用了混合式上升式厌氧污泥毯,并观察到了最佳的水力停留时间和底物与共底物比例,以实现有效的生物降解,强调了该过程中特定细菌的作用(Sreekanth et al., 2009)。

化学转化和去除

- 生物转化为苯并噁唑:涉及海洋拟杆菌菌株的研究表明其能够将4-氯-2-甲基-5-硝基苯酚生物转化为5-氯-2-甲基苯并噁唑,突显了一种环境净化的潜在途径(Arora & Jain, 2012)。

- 用于降解的先进氧化过程:评估了各种先进氧化过程(AOPs)对于降解4-氯-2-甲基-5-硝基苯酚的效率。研究发现像UV/Fenton和UV/TiO2这样的过程非常有效,为废物处理的潜在工业应用提供了见解(Saritha et al., 2007)。

吸附和去除技术

- 石墨烯吸附用于水溶液去除:一项研究探讨了石墨烯用于从水溶液中去除4-氯-2-甲基-5-硝基苯酚。这项研究提供了有关吸附特性以及因素如pH和温度对该过程的影响的宝贵信息(Mehrizad & Gharbani, 2014)。

光催化活性

- 微波辅助组装复合纳米锥:关于合成Ag2O-ZnO复合纳米锥用于电化学检测和光降解4-氯-2-甲基-5-硝基苯酚的研究展示了一种监测和清除环境样品中这种污染物的新方法(Chakraborty et al., 2021)。

土壤细菌和生物修复

- 土壤细菌的脱色作用:关于枯草芽孢杆菌及其脱色4-氯-2-甲基-5-硝基苯酚的能力的研究突显了土壤细菌在生物修复过程中的潜力。这项研究指出了在该过程中的降解途径和代谢物的形成(Arora, 2012)。

催化和化学反应

- 席夫碱的合成和表征:一项关注合成与4-氯-2-甲基-5-硝基苯酚相关的新型席夫碱的研究考察了它们在酸性介质中作为缓蚀剂的潜力,扩展了该化合物的化学应用的理解(Pandey et al., 2017)。

安全和危害

The safety information for 4-Chloro-2-methyl-5-nitrophenol includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

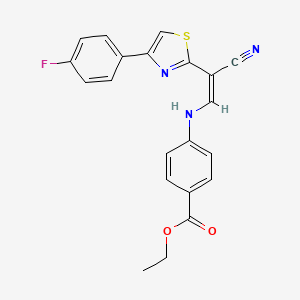

Relevant Papers

The relevant papers retrieved include a paper by Shebl, M. & Khalil, S. M. E. (2015) and a paper on the biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2 .

作用机制

Target of Action

It’s known that similar compounds interact with various enzymes and proteins within the cell, affecting their function .

Mode of Action

The mode of action involves a series of biochemical reactions. The compound undergoes nitroreduction, where the nitro group is reduced to an amino group . This reaction is catalyzed by specific enzymes, such as 4C2NP reductase . The resulting product, 4-chloro-2-aminophenol (4C2AP), can then undergo further transformations .

Biochemical Pathways

The degradation of 4-Chloro-2-methyl-5-nitrophenol appears to involve the 1,2,4-benzenetriol pathway . This pathway involves the conversion of 4C2NP to 4C2AP, followed by further transformations .

Pharmacokinetics

It’s known that similar compounds can be absorbed and distributed within the organism, metabolized via specific biochemical pathways, and eventually excreted .

Result of Action

The result of the action of 4-Chloro-2-methyl-5-nitrophenol is the transformation of the compound into different metabolites, such as 4C2AP . These metabolites can have different properties and effects on the organism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-methyl-5-nitrophenol. For instance, the degradation of this compound by specific bacteria was found to be faster in non-sterilized soil than in sterilized soil . This suggests that the presence of other microorganisms and environmental components can enhance the degradation process .

属性

IUPAC Name |

4-chloro-2-methyl-5-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODINVZWKNCELC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2448996.png)

![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2448997.png)

![2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2448998.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide](/img/structure/B2449002.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2449005.png)

![Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-](/img/structure/B2449012.png)